

Spectroscopic Profile of 6-Chlorochromone: A Technical Guide

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Compound of Interest

Compound Name: 6-Chlorochromone

Cat. No.: B1349396

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Chlorochromone**.

Introduction to 6-Chlorochromone

6-Chlorochromone is a halogenated derivative of chromone, a benzopyran-4-one core structure. Chromone and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 6-position of the chromone scaffold can significantly influence its physicochemical properties and biological efficacy. Accurate and detailed spectroscopic data is therefore essential for the unambiguous characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **6-Chlorochromone**.

Table 1: ^1H NMR Spectroscopic Data of 6-Chlorochromone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	d	2.5	H-5
7.85	d	8.2	H-2
7.65	dd	8.8, 2.5	H-7
7.50	d	8.8	H-8
6.35	d	8.2	H-3

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data of 6-Chlorochromone

Chemical Shift (δ) ppm	Assignment
177.5	C-4
156.0	C-8a
155.8	C-2
135.0	C-7
130.5	C-6
125.5	C-5
121.5	C-4a
119.8	C-8
112.0	C-3

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopy Data of 6-Chlorochromone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Weak	Aromatic C-H Stretch
1645	Strong	C=O Stretch (γ -pyrone)
1610, 1580, 1480	Medium-Strong	Aromatic C=C Stretch
1220	Strong	C-O-C Stretch (ether)
830	Strong	C-Cl Stretch

Table 4: Mass Spectrometry (MS) Data of 6-Chlorochromone

m/z	Relative Intensity (%)	Assignment
182	100	[M+2] ⁺ (due to ³⁷ Cl isotope)
180	33	[M] ⁺ (Molecular ion, due to ³⁵ Cl)
152	45	[M - CO] ⁺
124	20	[M - CO - CO] ⁺
89	30	[C ₆ H ₄ Cl] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **6-Chlorochromone** (approximately 10-20 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

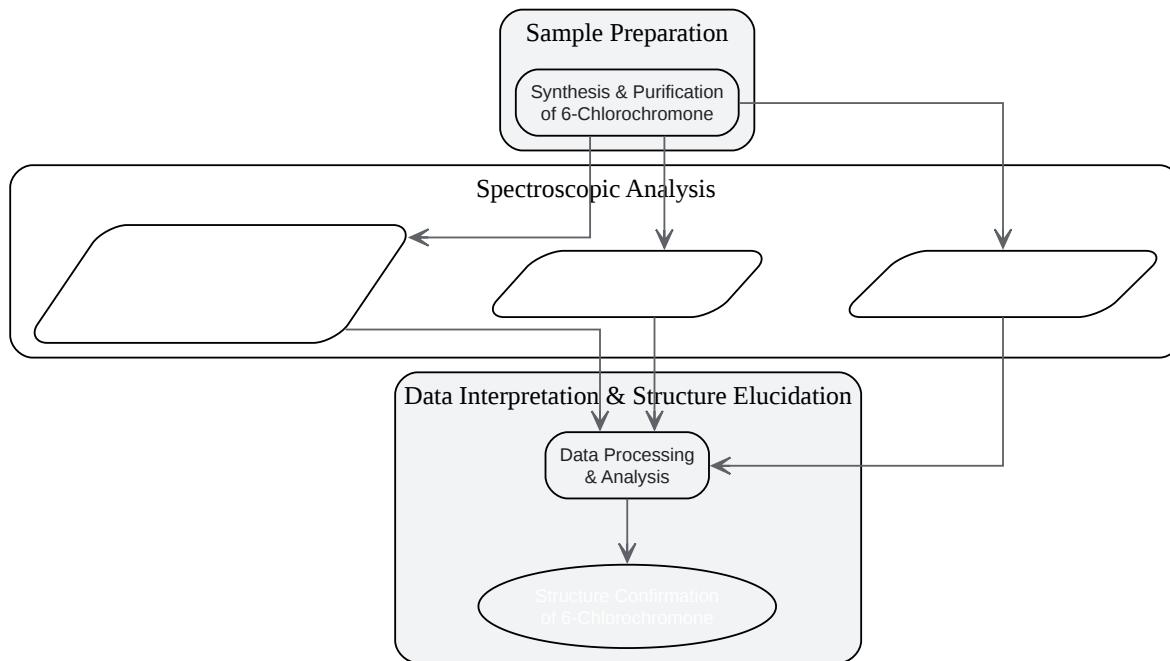
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **6-Chlorochromone** sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **6-Chlorochromone**.



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